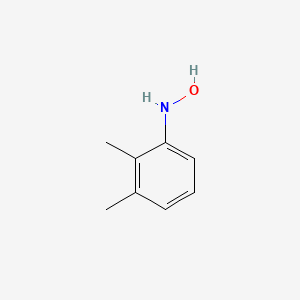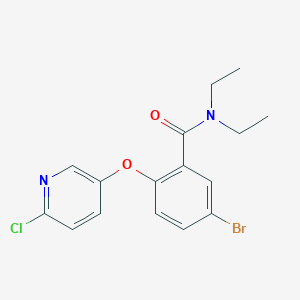
5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide
Vue d'ensemble
Description
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a chlorine atom at the 6th position of the pyridine ring, and an N,N-diethylamide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(6-chloropyridin-3-yloxy)benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated intermediate is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Inhibition or Activation: It can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effect.
Cellular Effects: The compound may induce changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the benzamide group.
2-(6-Chloropyridin-3-yloxy)benzoic acid: Precursor in the synthesis of the target compound.
N,N-Diethyl-2-(6-chloropyridin-3-yloxy)benzamide: Similar but without the bromine atom.
Uniqueness
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide is unique due to the combination of its bromine, chlorine, and diethylamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H16BrClN2O2 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-20(4-2)16(21)13-9-11(17)5-7-14(13)22-12-6-8-15(18)19-10-12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
VYLDHNDGGSSPFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)
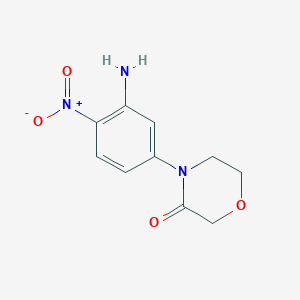
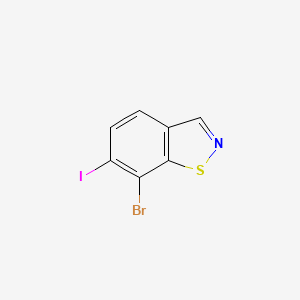
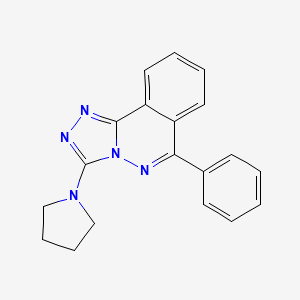


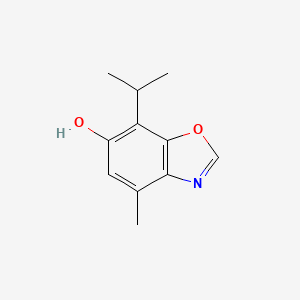
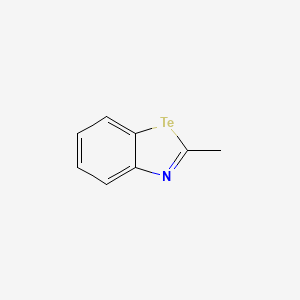
![2-[2-(4-fluorophenyl)ethoxy]acetic acid](/img/structure/B8681295.png)
![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)
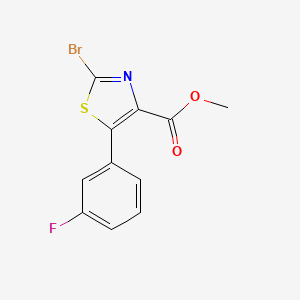
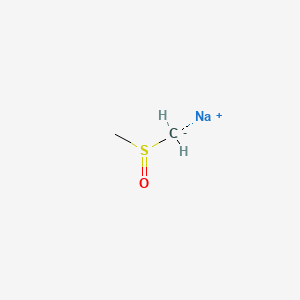
![3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B8681302.png)
